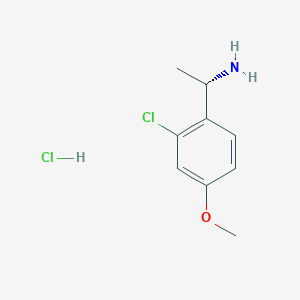
3-(methoxymethyl)-N-methyloxetan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(methoxymethyl)-N-methyloxetan-3-amine is a chemical compound that features an oxetane ring, a methoxymethyl group, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethyl)-N-methyloxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the methoxymethyl and methylamine groups. One common method involves the cyclization of a suitable precursor, such as a halohydrin, under basic conditions to form the oxetane ring. Subsequent functionalization steps introduce the methoxymethyl and methylamine groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(methoxymethyl)-N-methyloxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxetane ring.
Substitution: Nucleophilic substitution reactions can replace the methoxymethyl or methylamine groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functionalities.
Scientific Research Applications
3-(methoxymethyl)-N-methyloxetan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(methoxymethyl)-N-methyloxetan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring can act as a bioisostere, mimicking the structure and function of other biologically active molecules. This allows the compound to modulate biochemical pathways and exert its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Oxetane derivatives: Compounds with similar oxetane rings but different substituents.
Methoxymethyl derivatives: Compounds featuring the methoxymethyl group attached to different core structures.
Methylamine derivatives: Compounds with the methylamine group attached to various molecular frameworks.
Uniqueness
3-(methoxymethyl)-N-methyloxetan-3-amine is unique due to the combination of its oxetane ring, methoxymethyl group, and methylamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Properties
CAS No. |
2306264-82-2 |
|---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
3-(methoxymethyl)-N-methyloxetan-3-amine |
InChI |
InChI=1S/C6H13NO2/c1-7-6(3-8-2)4-9-5-6/h7H,3-5H2,1-2H3 |
InChI Key |
LIACHTXTAPYATF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(COC1)COC |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



